4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide
Beschreibung
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of sirtuins, a family of NAD(+)-dependent deacetylases that play a crucial role in various biological processes, including aging, inflammation, and cancer .
Eigenschaften
Molekularformel |
C12H14N4OS |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H14N4OS/c13-11(17)9-6-8-10(18-9)12(15-7-14-8)16-4-2-1-3-5-16/h6-7H,1-5H2,(H2,13,17) |
InChI-Schlüssel |
OGGAXCGKZTXIMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide typically involves the cyclization of thiophene derivatives with appropriate amines. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated systems and optimized reaction conditions to ensure high yield and purity. The use of encoded library technology (ELT) has also been employed to screen and identify potent inhibitors of sirtuins, leading to the discovery of various analogues of 4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide .
Analyse Chemischer Reaktionen
Types of Reactions
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the activity of sirtuins (SIRT1, SIRT2, and SIRT3). It binds to the nicotinamide C-pocket of the sirtuin enzymes, preventing the deacetylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including apoptosis, DNA repair, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine-6-carboxamides: These compounds share a similar core structure and are also potent sirtuin inhibitors.
Pyrimidine Derivatives: Compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide have shown similar biological activities.
Uniqueness
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide is unique due to its high potency and selectivity as a sirtuin inhibitor. Its ability to modulate multiple sirtuin isoforms (SIRT1, SIRT2, and SIRT3) makes it a valuable tool for studying the role of these enzymes in various biological processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
